molecular formula C12H23ClN2O4 B2641121 Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride CAS No. 2411178-71-5

Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride

Cat. No.: B2641121
CAS No.: 2411178-71-5
M. Wt: 294.78
InChI Key: INLCADMXVCETIU-UTLUCORTSA-N
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Description

Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate hydrochloride is a chiral bicyclic compound featuring a fused furo-oxazine core with an aminomethyl substituent at the 2-position and a tert-butyl carbamate group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(15)14-5-8(4-13)17-10-7-16-6-9(10)14;/h8-10H,4-7,13H2,1-3H3;1H/t8-,9+,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYLFHGXQNMLTH-RDTSDOJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC2C1COC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](O[C@@H]2[C@@H]1COC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes an oxazine ring. Its systematic name indicates the presence of multiple functional groups including an amine and a carboxylate, which are critical for its biological interactions.

Molecular Formula

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol

Research indicates that this compound may exhibit a range of biological activities through various mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antioxidant properties. These compounds have been shown to inhibit lipid peroxidation and scavenge free radicals effectively .
  • Cholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : Some derivatives of similar compounds have shown the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Toxicological Profile

The safety profile of the compound is crucial for its application in medicinal chemistry. Toxicity studies have indicated that while the compound exhibits some harmful effects upon exposure (e.g., skin irritation), it does not appear to be mutagenic or carcinogenic at lower concentrations .

Case Study 1: Antioxidant Activity Assessment

A study assessing the antioxidant capacity of related compounds found that they displayed significant activity in various assays such as ABTS and FRAP. The IC50 values for related compounds were reported to be low, indicating strong scavenging abilities against reactive oxygen species (ROS) .

CompoundIC50 (µM)Assay Type
Compound A1.90AChE Inhibition
Compound B0.084BChE Inhibition
Tert-butyl CompoundTBDAntioxidant Assays

Case Study 2: Cholinesterase Inhibition

In another study focusing on cholinesterase inhibition, it was found that the compound exhibited mixed-type reversible inhibition of both AChE and BChE with varying degrees of selectivity. This suggests potential therapeutic applications in cognitive disorders where cholinergic dysfunction is prevalent .

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase (AChE)TBDMixed-type
Butyrylcholinesterase (BChE)TBDMixed-type

Scientific Research Applications

Physical Properties

PropertyValue
SolubilitySoluble in water
AppearanceWhite to off-white powder
StabilityStable under normal conditions

Medicinal Chemistry

Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride has shown promise as a potential therapeutic agent due to its structural similarities to known bioactive compounds.

Case Studies:

  • Antioxidant Activity : Research indicates that compounds similar to this oxazine derivative exhibit significant antioxidant properties. For instance, studies have demonstrated high antioxidant activity through various assays such as ABTS and FRAP .

Neuropharmacology

The compound may also be explored for its neuropharmacological effects. Its structural features suggest potential interactions with neurotransmitter systems.

Case Studies:

  • Neuroprotective Effects : Investigations into related compounds have revealed neuroprotective effects against oxidative stress in neuronal cells. This highlights the potential for developing neuroprotective agents based on this compound's framework.

Materials Science

Due to its unique chemical structure and properties, this compound can be utilized in the development of new materials.

Applications:

  • Polymer Synthesis : The oxazine ring can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Comparison with Similar Compounds

Target Compound

  • Core Structure : Furo[3,4-b][1,4]oxazine (fused furan and oxazine rings).
  • Functional Groups: Aminomethyl (-CH2NH2), tert-butyl carbamate (-OC(O)OC(C)(C)3), hydrochloride salt.

Similar Compounds

Compound L14 ()

  • Structure : Features a phenylacetic acid-derived VHL ligand with a tert-butyl carbamate and methylthiazole substituent.
  • Synthesis : HATU/DIEA-mediated coupling (31% yield after RP-FC purification) .
  • Application : WD40-repeat containing protein 5 (WDR5) degrader, relevant in oncology research.

Compound 93c ()

  • Structure : Benzo[cd]cyclohepta[hi]isoindole core with methoxy and tert-butyl carbamate groups.
  • Synthesis : [4+3] cycloaddition (84% yield) with TMSOTf catalysis .
  • Properties : Exists as two rotational isomers (1.6:1 ratio in CDCl3).

tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride () Structure: Benzoxazepine ring with tert-butyl carbamate and hydrochloride salt. Commercial Use: Sold as a building block (e.g., for kinase inhibitors) with a molecular weight of 300.78 g/mol .

Comparative Data Table

Parameter Target Compound Compound L14 Compound 93c Benzoxazepine Derivative
Core Structure Furo[3,4-b][1,4]oxazine Phenylacetic acid-VHL ligand Benzo[cd]cyclohepta[hi]isoindole Benzoxazepine
Molecular Formula Not explicitly provided* C34H43N5O5S C22H27NO5 C14H21ClN2O3
Molecular Weight Not explicitly provided* ~665.89 g/mol 406.1989 g/mol (calc.) 300.7811 g/mol
Synthesis Yield Not provided 31% 84% Commercial (synthesis not detailed)
Key Functional Groups Aminomethyl, tert-butyl carbamate Methylthiazole, VHL ligand Methoxy, tert-butyl carbamate Amine, tert-butyl carbamate
Application Undisclosed (likely intermediate) WDR5 degradation Synthetic intermediate Pharmaceutical intermediate

*Structural analysis suggests a molecular formula approximating C13H23ClN2O4 for the target compound.

Key Research Findings

Synthetic Efficiency: Compound 93c’s [4+3] cycloaddition achieves an 84% yield, significantly higher than the 31% yield for L14’s HATU-mediated coupling . This highlights the impact of reaction mechanism on efficiency.

Structural Influence on Bioactivity: L14’s methylthiazole and VHL ligand moieties enable proteolysis-targeting chimera (PROTAC) activity, whereas the target compound’s aminomethyl group may favor receptor binding or catalytic inhibition . The benzoxazepine derivative’s smaller size (MW 300.78 vs. 665.89 for L14) suggests divergent pharmacokinetic profiles .

Physicochemical Properties :

  • Compound 93c’s rotational isomerism (1.6:1 ratio) contrasts with the target compound’s rigid bicyclic system, which may reduce conformational variability and enhance target specificity .

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